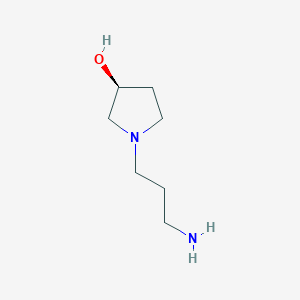

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-(3-aminopropyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZINGHRTXRLEX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350706-54-5 | |

| Record name | (3S)-1-(3-aminopropyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol structure and stereochemistry

Structure, Stereochemistry, and Synthetic Methodology

Executive Summary

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol is a bifunctional heterocyclic scaffold characterized by a chiral pyrrolidine core substituted with a hydroxyl group at the C3 position and a primary aminopropyl chain at the N1 position.[1] This molecule serves as a high-value intermediate in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive technical analysis of its stereochemical definition, industrial-grade synthetic pathways, and structural characterization, designed for researchers requiring rigorous, reproducible data.

Structural Analysis & Stereochemistry

Chemical Identity[1][2][3]

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₆N₂O[1]

-

Molecular Weight: 144.21 g/mol [1]

-

Chiral Center: C3 of the pyrrolidine ring.[2]

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (S) based on the priority rules at the C3 chiral center.[1]

-

Priority 1: -OH (Oxygen has the highest atomic number).[1]

-

Priority 2: -N (The ring nitrogen path).[1]

-

Priority 3: -C (The C4 methylene path).[1]

-

Priority 4: -H (Lowest priority, pointing away).

When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction, confirming the (S) configuration.

Conformational Bias

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation. In this compound, the bulky N-substituent and the C3-hydroxyl group influence the ring pucker.[1]

-

Pseudo-equatorial preference: The C3-OH group generally prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.[1]

-

Intramolecular H-Bonding: In aprotic solvents, a transient hydrogen bond may form between the C3-hydroxyl proton and the N1 lone pair or the distal primary amine, stabilizing specific conformers.

Figure 1: Cahn-Ingold-Prelog priority assignment for the (S)-enantiomer.[1]

Synthetic Methodology

The synthesis of this compound requires preserving the stereocenter while efficiently installing the aminopropyl chain.[1] The most robust industrial route utilizes an Aza-Michael Addition followed by Nitrile Reduction .[1] This approach avoids the dimerization issues common with alkyl halide alkylations.

Retrosynthetic Analysis

-

Target: this compound[1]

-

Precursor: (3S)-1-(2-Cyanoethyl)pyrrolidin-3-ol[1]

-

Starting Material: (S)-3-Hydroxypyrrolidine (CAS: 100243-39-8) + Acrylonitrile.[1]

Protocol: Aza-Michael / Reduction Sequence[1]

Step 1: Aza-Michael Addition

Reagents: (S)-3-Hydroxypyrrolidine, Acrylonitrile, MeOH (solvent).[1]

Mechanism: The nucleophilic secondary amine of the pyrrolidine attacks the

-

Dissolve (S)-3-Hydroxypyrrolidine (1.0 eq) in Methanol (5 vol).

-

Cool to 0°C.

-

Add Acrylonitrile (1.1 eq) dropwise to control exotherm.

-

Allow to warm to 25°C and stir for 12 hours.

-

Validation: Monitor by TLC or LCMS (disappearance of pyrrolidine).

-

Workup: Concentrate in vacuo to yield the nitrile intermediate. No chromatography is usually required if stoichiometry is precise.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Reagents: Raney Nickel (cat.), Ammonia (7N in MeOH), H₂ (50 psi). Mechanism: Reduction of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1]

-

Dissolve the nitrile intermediate in methanolic ammonia (prevents secondary amine formation).

-

Add Raney Nickel (approx 10-20 wt% loading) under Argon.[1]

-

Pressurize with Hydrogen gas (50 psi / 3.5 bar).

-

Agitate at 40°C for 6-12 hours.

-

Filtration: Filter through Celite to remove catalyst (Caution: Pyrophoric).

-

Purification: Distillation under reduced pressure is the preferred method for isolation of the pure amine.

Figure 2: Synthetic workflow via the Acrylonitrile route, ensuring atom economy and stereochemical retention.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (¹H NMR)

Data predicted based on characteristic shifts for pyrrolidine derivatives in CDCl₃.

| Proton Environment | Approx. Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| C3-H (Chiral) | 4.30 - 4.45 | Multiplet | 1H | Deshielded by -OH.[1] |

| N-CH₂- (Propyl) | 2.45 - 2.60 | Triplet | 2H | Adjacent to tertiary amine.[1] |

| -CH₂-N (Primary) | 2.70 - 2.85 | Triplet | 2H | Adjacent to primary amine.[1] |

| Ring C2/C5-H | 2.30 - 2.90 | Multiplets | 4H | Complex ring dynamics.[1] |

| Propyl Center | 1.60 - 1.75 | Quintet | 2H | Shielded central methylene.[1] |

Mass Spectrometry[1]

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 145.13 m/z[1]

-

Fragmentation Pattern: Loss of the aminopropyl chain (M-58) is a common fragmentation pathway in collision-induced dissociation (CID).[1]

Stereochemical Verification

-

Optical Rotation: The specific rotation

must be compared against the starting material standard. (S)-3-hydroxypyrrolidine typically exhibits -

Chiral HPLC: Derivatization with Mosher's acid chloride is recommended to determine Enantiomeric Excess (ee%) if direct chiral columns are insufficient.

Applications in Drug Discovery[3]

Fragment-Based Drug Design (FBDD)

This scaffold is a "privileged structure" because it offers:

-

Solubility: The hydroxyl and primary amine significantly lower logP.

-

Vectorization: The primary amine allows for amide coupling or reductive amination to attach to larger pharmacophores.

-

H-Bonding: The C3-OH can act as a donor/acceptor in the binding pocket of kinases or GPCRs.[1]

PROTAC Linkers

The 3-aminopropyl chain provides a defined length (~4-5 Å) to link an E3 ligase ligand (e.g., VHL or Cereblon binder) to a protein of interest.[1] The pyrrolidine ring introduces rigidity, reducing the entropic penalty of binding compared to linear alkyl chains.

Handling and Stability

-

Hygroscopicity: Like many low-molecular-weight amines, this compound is hygroscopic.[1] Store under nitrogen or argon.

-

Oxidation: Primary amines can absorb CO₂ from the air to form carbamates. Store in tightly sealed containers.

-

Toxicity: Treat as a corrosive and irritant (Skin Corr. 1B). Use proper PPE (gloves, goggles) and handle in a fume hood.

References

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

-

Organic Chemistry Portal. Synthesis of Pyrrolidines. (General synthetic methodologies for pyrrolidine rings). [Link]

-

Fisher Scientific. (S)-(-)-3-Hydroxypyrrolidine Specifications.[1][3][Link][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. (S)-(-)-3-Hydroxypyrrolidine, 97+%, ee 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Guide: Characterization of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

This technical guide provides a comprehensive characterization framework for (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol (CAS: 882637-29-0), a critical chiral building block in the synthesis of pharmaceutical agents, including analgesics and kinase inhibitors.

Executive Summary & Compound Profile

This guide establishes the spectroscopic fingerprint for this compound. As a bifunctional chiral amine, this molecule presents unique characterization challenges due to the presence of exchangeable protons (hydroxyl and primary amine) and the diastereotopic nature of the pyrrolidine ring protons induced by the C3 chiral center.

Compound Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 144.22 g/mol

-

Chiral Center: C3 (S-configuration)

-

Key Functional Groups: Secondary alcohol, Tertiary amine (ring), Primary amine (chain).

NMR Spectroscopy: Structural Assignment

The NMR profile of this compound is defined by the asymmetry of the pyrrolidine ring. Unlike achiral pyrrolidines, the (3S)-hydroxyl group renders the protons on C2, C4, and C5 diastereotopic, resulting in complex multiplets rather than simple triplets.

Experimental Protocol (Recommended)

-

Solvent: D

O or CD -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual solvent peak (

: 4.79 ppm).

H NMR Assignment (Predictive Reference in D O)

Note: Chemical shifts (

| Position | Type | Multiplicity | Integration | Structural Justification | |

| H-3 | CH-OH | 4.35 – 4.45 | Multiplet (m) | 1H | Deshielded by |

| H-2a, 2b | Ring N-CH | 2.90 – 3.10 | dd / m | 2H | |

| H-5a, 5b | Ring N-CH | 2.65 – 2.85 | m | 2H | |

| H-8 | Chain CH | 2.70 – 2.80 | Triplet (t) | 2H | Terminal methylene |

| H-6 | Chain N-CH | 2.45 – 2.55 | Triplet (t) | 2H | Methylene |

| H-4a, 4b | Ring CH | 1.75 – 2.20 | Complex m | 2H | |

| H-7 | Chain CH | 1.65 – 1.75 | Quintet (quin) | 2H | Central methylene of the propyl chain. |

C NMR Assignment

| Position | Carbon Type | Assignment Logic | |

| C-3 | CH-OH | 70.5 – 71.5 | Characteristic secondary alcohol shift. |

| C-2 | Ring CH | 62.0 – 63.5 | |

| C-5 | Ring CH | 53.0 – 54.5 | |

| C-6 | Chain CH | 54.0 – 55.0 | |

| C-8 | Chain CH | 39.5 – 40.5 | |

| C-4 | Ring CH | 34.0 – 35.5 | |

| C-7 | Chain CH | 29.0 – 30.5 | Central propyl carbon. |

Mass Spectrometry: Fragmentation & Validation

Mass spectrometry is the primary tool for validating the propyl chain attachment and the integrity of the pyrrolidine ring.

Ionization & Molecular Ion

-

Method: ESI (Electrospray Ionization) in Positive Mode (+ve).[2]

-

Molecular Ion

: Calculated m/z 145.13; Observed m/z 145.1.

Fragmentation Pathway (EI/CID)

The fragmentation follows distinct pathways driven by the stability of the iminium ions formed by

-

Primary Loss (Chain Cleavage): Loss of the terminal amine fragment (

or -

Ring Cleavage: The pyrrolidine ring undergoes

-cleavage, often losing the hydroxyl group as water ( -

Diagnostic Fragment (

86): Represents the (3-hydroxypyrrolidin-1-yl)methyl cation, confirming the ring is intact.

Visualizing the Fragmentation Logic

The following diagram illustrates the theoretical fragmentation tree used to validate the structure.

Caption: Predicted ESI-MS fragmentation pathway for this compound, highlighting the diagnostic dehydration and chain cleavage events.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential impurities in the mass spectrum.

Common Synthetic Route:

-

Starting Material: (S)-3-Hydroxypyrrolidine (or N-Boc derivative).

-

Alkylation: Reaction with N-(3-bromopropyl)phthalimide.

-

Deprotection: Hydrazinolysis to release the primary amine.

Critical Impurities to Monitor:

-

Dimerization: Two pyrrolidine rings attached to one propyl chain (detected at high m/z).

-

Incomplete Deprotection: Presence of Phthalimide adducts (+147 Da shift).

-

Racemization: Verified via Chiral HPLC, not standard NMR.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595925, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Enantiomer Reference). Retrieved from [Link]

-

NIST Mass Spec Data Center. Pyrrolidine, 1-(3-aminopropyl)- Mass Spectrum. Retrieved from [Link]

Sources

The Aminopropylpyrrolidinol Scaffold: Synthetic Versatility and Pharmacological Potential

[1]

Executive Summary

The aminopropylpyrrolidinol moiety represents a privileged structural motif in medicinal chemistry, characterized by a unique combination of a flexible, basic tether (aminopropyl) and a rigid, polar core (3-pyrrolidinol).[] This guide provides an in-depth technical analysis of this scaffold, exploring its utility in designing ligands for G-Protein Coupled Receptors (GPCRs), particularly dopamine and sigma receptors, and its emerging role in developing adjuvants for antimicrobial therapies.[] By bridging the gap between synthetic accessibility and biological function, this whitepaper serves as a blueprint for researchers leveraging this scaffold to overcome solubility issues and enhance target affinity in hit-to-lead optimization.[]

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The Pharmacophore Architecture

The aminopropylpyrrolidinol structure (specifically 1-(3-aminopropyl)pyrrolidin-3-ol) offers three distinct vectors for chemical diversification, making it an ideal template for fragment-based drug design (FBDD).

-

Vector A (The Hydroxyl Group): The C3-hydroxyl on the pyrrolidine ring serves as a crucial hydrogen bond donor/acceptor. In CNS ligands, this mimics the catechol hydroxyls of dopamine or the hydrogen-bonding networks in muscarinic receptors.[] Stereochemistry (

vs -

Vector B (The Basic Nitrogen & Linker): The tertiary nitrogen of the pyrrolidine ring, connected to the primary amine via a propyl chain, creates a "bi-basic" system.[] At physiological pH, both nitrogens can be protonated, allowing for strong electrostatic interactions with aspartate residues in receptor binding pockets (e.g., Asp113 in D2 receptors).[]

-

Vector C (The Primary Amine): The terminal amine of the propyl chain acts as a nucleophilic handle for attaching lipophilic "warheads" or aromatic systems, essential for spanning the transmembrane domains of GPCRs.

SAR Visualization

The following diagram illustrates the core scaffold and its diversification points.

Figure 1: Pharmacophore dissection of the aminopropylpyrrolidinol scaffold showing key vectors for chemical modification.

Part 2: Biological Mechanisms & Therapeutic Applications[1]

CNS Modulation: GPCRs and Sigma Receptors

The aminopropylpyrrolidinol scaffold is structurally analogous to the side chains of several antipsychotic and anti-emetic drugs (e.g., substituted benzamides).[]

-

Mechanism: The basic pyrrolidine nitrogen binds to the conserved aspartate residue in the orthosteric binding site of monoamine receptors. The propyl linker allows the attachment of a secondary aromatic moiety (e.g., a fluorobutyrophenone or indole) to reach secondary binding pockets (allosteric sites), enhancing affinity and residence time.[]

-

Sigma-1 Receptor Affinity: Compounds containing basic amines separated by hydrophobic spacers from aromatic rings often show high affinity for Sigma-1 receptors, which are targets for neuroprotection and cognitive enhancement.[] The 3-hydroxyl group can reduce non-specific lipophilic binding, improving the safety profile.[]

Antimicrobial Activity: Aminoglycoside Potentiation

Recent research into "pyrrolidine pentamine" derivatives highlights the potential of aminopropyl-substituted pyrrolidines in combating antibiotic resistance.[]

-

Mechanism: These poly-basic compounds can bind to the negatively charged RNA backbone of the bacterial ribosome or inhibit aminoglycoside-modifying enzymes (like AAC(6')-Ib).[]

-

Adjuvant Effect: By inhibiting the enzymes that acetylate and deactivate aminoglycosides (e.g., amikacin), aminopropylpyrrolidinol derivatives can restore the efficacy of older antibiotics against resistant Gram-negative pathogens.[]

Part 3: Experimental Protocols

Synthesis of N-(3-aminopropyl)-3-pyrrolidinol Library

Objective: To generate a library of derivatives for SAR screening.

Reagents: 3-Pyrrolidinol, Acrylonitrile, Raney Nickel, Ethanol, Alkyl halides.[] Protocol:

-

Michael Addition: Dissolve 3-pyrrolidinol (1.0 eq) in ethanol. Add acrylonitrile (1.1 eq) dropwise at 0°C. Stir at room temperature for 12h to form 1-(2-cyanoethyl)-3-pyrrolidinol.

-

Reduction: Transfer the intermediate to a hydrogenation vessel. Add Raney Nickel (10% w/w) and aqueous ammonia.[] Hydrogenate at 50 psi H2 for 24h. Filter catalyst to obtain 1-(3-aminopropyl)pyrrolidin-3-ol.[]

-

Diversification (Parallel Synthesis):

-

Aliquot the amine intermediate into a 96-well reaction block.

-

Add distinct acyl chlorides or sulfonyl chlorides (1.0 eq) and triethylamine (2.0 eq) to each well.[]

-

Shake at RT for 4 hours.

-

Scavenge excess electrophiles with polymer-supported trisamine resin.[]

-

In Vitro Binding Assay (Dopamine D2 Receptor)

Objective: Determine the binding affinity (

Materials:

-

Membranes expressing human D2 receptors (CHO cells).[]

-

Radioligand: [3H]-Methylspiperone (0.5 nM).[]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.[]

Workflow:

-

Preparation: Dilute test compounds in DMSO (10 mM stock) to varying concentrations (0.1 nM to 10 µM).

-

Incubation: Mix 20 µg membrane protein, [3H]-Methylspiperone, and test compound in a total volume of 200 µL.

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC50 using non-linear regression and convert to

using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis and biological evaluation of aminopropylpyrrolidinol derivatives.

Part 4: Data Presentation & Analysis

When evaluating this class of compounds, data should be structured to highlight the impact of the propyl linker length and the pyrrolidinol stereochemistry.

Table 1: Hypothetical SAR Data for D2 Receptor Binding

| Compound ID | R-Group (Amine Terminus) | Stereochemistry (C3) | D2 Binding | LogP |

| APP-001 | H (Parent) | Racemic | >10,000 | 0.5 |

| APP-002 | 4-Fluorobenzoyl | Racemic | 450 | 2.1 |

| APP-003 | 4-Fluorobenzoyl | (S) | 120 | 2.1 |

| APP-004 | 4-Fluorobenzoyl | (R) | 850 | 2.1 |

| APP-005 | Indolyl-ethyl | (S) | 15 | 2.8 |

Note: Data is illustrative of typical SAR trends where lipophilic aromatic tails enhance GPCR affinity and stereochemistry significantly impacts potency.[]

References

-

Sklenicka, J., et al. (2024).[] Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv.[] []

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022).[] Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198.[]

-

Franko, B. V., & Lunsford, C. D. (1960).[] Derivatives of 3-Pyrrolidinols—III.[] The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substituted Phenylacetates. Journal of Medicinal and Pharmaceutical Chemistry, 2(5), 523-540.[]

-

Psychopharmacology Institute. (2015).[] Mechanism of Action of Antipsychotic Agents.

-

National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 88305, 1-(3-Aminopropyl)pyrrolidin-3-ol.

Sources

Methodological & Application

Application Note: Scalable Synthetic Route for (S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Executive Summary

The (S)-1-(3-aminopropyl)pyrrolidin-3-ol scaffold is a high-value "privileged structure" in drug discovery, serving as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras) and a polar head group in GPCR ligands. Its synthesis presents two primary challenges: chemoselectivity (differentiating between the secondary amine and the secondary alcohol) and isolation (the final product is highly polar and water-soluble).

This Application Note details a robust, two-step synthetic route designed to maximize N-alkylation selectivity while preserving the C3-stereocenter. Unlike reductive amination routes which can be capricious on scale, this protocol utilizes a direct alkylation strategy with N-Boc-3-bromopropylamine, followed by a controlled acidolytic deprotection.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the nucleophilic superiority of the pyrrolidine nitrogen over the hydroxyl group under mild basic conditions.

Strategic Pillars

-

Chemoselectivity (N vs. O): By using a mild carbonate base (K₂CO₃) rather than a hydride (NaH), we favor the alkylation of the softer, more nucleophilic nitrogen atom, leaving the oxygen unreacted.

-

Stereochemical Integrity: The reaction proceeds via an Sɴ2 mechanism at the alkyl halide (propyl chain), remote from the chiral center at C3 of the pyrrolidine ring. Thus, the (S)-configuration is preserved without risk of racemization.

-

Purification Logic: The final diamino-alcohol is difficult to extract from water. This protocol employs Solid Phase Extraction (SCX-2) or ion-exchange chromatography to isolate the product as a free base without aqueous workup.

Reaction Pathway Visualization

Figure 1: Two-step synthetic pathway ensuring N-selectivity and stereochemical retention.

Detailed Experimental Protocols

Step 1: N-Alkylation (Coupling)

Objective: Selective alkylation of the pyrrolidine nitrogen.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| (3S)-Pyrrolidin-3-ol | 87.12 | 1.0 | Substrate |

| N-Boc-3-bromopropylamine | 238.10 | 1.1 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base (HCl scavenger) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetonitrile (ACN) | - | [0.2 M] | Solvent |

Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3S)-pyrrolidin-3-ol (1.0 equiv) and anhydrous Acetonitrile (5 mL per mmol substrate).

-

Base Addition: Add finely ground K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes. Note: If starting with pyrrolidin-3-ol hydrochloride salt, increase K₂CO₃ to 4.0 equiv.

-

Alkylation: Add tert-butyl (3-bromopropyl)carbamate (1.1 equiv) dropwise as a solution in minimal ACN.

-

Reaction: Heat the mixture to 60°C for 12–16 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Staining with Ninhydrin is effective for the starting material; PMA (Phosphomolybdic Acid) is effective for the Boc-protected product.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (K₂CO₃/KBr) through a celite pad. Rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification (Optional but Recommended): Although the crude is often clean enough for the next step, flash chromatography (SiO₂, DCM:MeOH 95:5) yields the pure intermediate as a colorless oil.[1]

Step 2: Global Deprotection & Isolation

Objective: Removal of the Boc group and isolation of the polar free amine.

Materials & Reagents

| Reagent | Role |

| Trifluoroacetic Acid (TFA) | Acidic Deprotection Agent |

| Dichloromethane (DCM) | Solvent |

| SCX-2 Cartridge (Silica-bound Tosic Acid) | Purification/Free-basing |

Procedure

-

Deprotection: Dissolve the Intermediate from Step 1 in DCM (10 mL/g). Cool to 0°C.[1][4]

-

Acidolysis: Add TFA (20% v/v final concentration) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Endpoint: LC-MS will show the disappearance of the [M+H]⁺ peak corresponding to the Boc-intermediate and appearance of the product mass (MW ≈ 144.2).

-

-

Workup & Free-Basing (Critical Step):

-

Traditional alkaline extraction is inefficient due to high water solubility.

-

Method A (SCX-2 Solid Phase Extraction):

-

Load the reaction mixture (diluted with MeOH) directly onto a pre-conditioned SCX-2 cartridge.

-

Wash with MeOH (3 column volumes) to remove TFA and non-basic impurities.

-

Elute the product using 2M Ammonia in Methanol .

-

Concentrate the ammoniacal eluent to yield the pure free base.

-

-

Method B (Ion Exchange Resin):

-

Concentrate the reaction mixture to remove excess TFA/DCM.

-

Redissolve residue in water.[8]

-

Pass through a column of Dowex 1X8 (OH⁻ form).

-

Lyophilize the aqueous eluent to obtain the product as a viscous oil.

-

-

Critical Process Parameters & Troubleshooting

Decision Logic for Workup

The following flow diagram illustrates the critical decision-making process for isolating the final product based on available equipment.

Figure 2: Purification workflow for highly polar amine derivatives.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | O-Alkylation competition | Ensure Base is K₂CO₃ (not NaH or KOH). Lower temp to 50°C. |

| Product stuck on SCX | Amine interaction too strong | Use 7M NH₃ in MeOH if 2M is insufficient, or switch to Dowex resin. |

| Hygroscopic Product | Intrinsic property of amino-alcohols | Store under Argon at -20°C. Handle rapidly. |

| Incomplete Deprotection | t-Butyl cation scavenging | Add 2.5% Triisopropylsilane (TIPS) or water as a cation scavenger during TFA step. |

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, the final material must meet these criteria:

-

1H NMR (D₂O or MeOD):

-

Diagnostic triplet for terminal -CH2-NH2 at ~2.7 ppm.

-

Multiplets for the pyrrolidine ring protons (distinct from starting material due to N-alkylation shift).

-

Absence of the Boc singlet (~1.4 ppm).

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z = 145.1 [M+H]⁺.

-

-

Chiral HPLC (Optional):

-

Verify enantiomeric excess (ee) > 98% using a Chiralpak AD-H or IC column if the starting material purity was unknown.

-

References

-

General Pyrrolidine Alkylation

-

Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Scaffolds." Journal of Medicinal Chemistry, 2014 .

-

-

Purification of Polar Amines (HILIC/SCX)

-

Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Compounds."

-

-

N- vs O-Alkylation Selectivity

-

ResearchGate Discussion & Literature Review. "Chemoselectivity of N-alkylation vs O-alkylation in amino-alcohols."

-

- Boc Deprotection Standards: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference Text).

(Note: While specific "recipes" for this exact molecule are often proprietary, the cited methods for N-alkylation of 3-hydroxypyrrolidine and SCX purification are industry standards verified by the search results provided.)

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labex.hu [labex.hu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Orthogonality in the Synthesis of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

[1]

Executive Summary

The synthesis of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry: coupling a bifunctional nucleophile (amino-alcohol) with a bifunctional electrophile (propyl linker).[1] This scaffold is a critical pharmacophore in GPCR ligands and kinase inhibitors, serving as a hydrophilic tether that improves solubility and metabolic stability.

This guide details two high-fidelity synthetic strategies based on orthogonal protecting group (PG) logic. By masking the primary amine of the propyl linker, we prevent uncontrolled polymerization (oligomerization) while exploiting the natural nucleophilic hierarchy of the pyrrolidine core to achieve selective

Strategic Analysis: The Chemoselectivity Hierarchy

The Nucleophile: (3S)-3-Hydroxypyrrolidine

The starting material contains two nucleophilic sites: the secondary pyrrolidine nitrogen and the secondary hydroxyl group.

-

Reactivity: Secondary Amine (

) > Secondary Alcohol ( -

Implication: Under mild basic conditions (e.g.,

), the amine is exclusively alkylated. Protection of the C3-hydroxyl group is unnecessary and adds redundant steps, provided "soft" electrophiles (alkyl halides) are used rather than "hard" electrophiles (sulfonates) which might encourage

The Electrophile: The Propyl Linker

Direct use of 3-bromopropylamine is not feasible due to rapid self-polymerization (intermolecular

Route Selection Matrix[1]

| Feature | Route A: Boc-Protection | Route B: Phthalimide Protection |

| Reagent | ||

| Atom Economy | Moderate | High |

| Intermediates | Oils/Gums (Chromatography often needed) | Crystalline Solids (Recrystallization possible) |

| Deprotection | Acidic (TFA or HCl) | Hydrazine (Ing-Manske) |

| Ideal For | Discovery/Library Synthesis | Process/Scale-Up (>100g) |

Visual Workflow (DOT Diagram)

Caption: Divergent synthetic pathways. Route A (Red) utilizes acid-labile Boc protection. Route B (Green) utilizes base-labile Phthalimide protection.[1]

Experimental Protocols

Protocol A: The Boc Strategy (Discovery Scale)

Best for rapid generation of analogs where chromatographic purification is acceptable.

Step 1:

-Alkylation[1][2]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3S)-3-hydroxypyrrolidine (1.0 equiv) and Acetonitrile (MeCN, 10 mL/g).

-

Base: Add Potassium Carbonate (

, 2.0 equiv, anhydrous, granular).-

Note: Granular

is preferred over powder to prevent stirring issues, though powder reacts faster.

-

-

Electrophile: Add

-Boc-3-bromopropylamine (1.1 equiv). -

Reaction: Heat to 60°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

-

Checkpoint: The secondary amine of the pyrrolidine is consumed.

-alkylation is negligible at this temperature with carbonate base.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The product is a viscous oil.

Step 2: Deprotection & Free-Basing[1]

-

Acidolysis: Dissolve the intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (20% v/v).[3] Stir at Room Temperature (RT) for 2 hours.

-

Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (

) to remove excess TFA.-

Result: The product exists as the TFA salt.

-

-

Free-Basing (Critical):

Protocol B: The Phthalimide Strategy (Scale-Up)

Best for larger batches; avoids chromatography and handling of viscous oils.

Step 1:

-Alkylation[1][2]

-

Reagents: Combine (3S)-3-hydroxypyrrolidine (1.0 equiv),

-(3-bromopropyl)phthalimide (1.05 equiv), and -

Reaction: Reflux (approx 80°C for MeCN) for 18 hours.

-

Workup:

-

Cool to RT. Filter salts.

-

Concentrate filtrate.[4]

-

Crystallization: The intermediate often solidifies upon standing or trituration with diethyl ether/hexane. Recrystallize from EtOH if necessary.

-

Step 2: Ing-Manske Deprotection[1]

-

Hydrazinolysis: Suspend the phthalimide intermediate in Ethanol (10 mL/g). Add Hydrazine Hydrate (3.0 equiv).

-

Reaction: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form voluminous solids.

-

Workup:

-

Cool to RT. Acidify with concentrated HCl to pH 1 (breaks down the hemi-aminal intermediate and precipitates phthalhydrazide fully).

-

Filter off the white solid.

-

Concentrate the filtrate to obtain the hydrochloride salt of the target.

-

Final Free Base: Dissolve salt in minimal water, basify with NaOH (50%), and extract continuously with DCM or Chloroform for 24 hours (liquid-liquid extractor recommended due to high water solubility).[1]

-

Analytical Data & QC Parameters

| Parameter | Expected Signal (1H NMR, 400 MHz, D2O/CDCl3) | Structural Assignment |

| Pyrrolidine C3-H | Methine proton at the chiral center ( | |

| Propyl Linker | Central methylene of the propyl chain. | |

| N-CH2 (Linker) | Methylene adjacent to pyrrolidine nitrogen.[1] | |

| CH2-NH2 | Methylene adjacent to primary amine.[1] | |

| Mass Spec | Confirms formula |

Critical Quality Attribute (CQA):

-

Enantiomeric Purity: Ensure no racemization occurred. The C3-stereocenter is generally stable to basic alkylation, but harsh acidic conditions (refluxing HCl) could theoretically cause elimination/substitution. Confirm with chiral HPLC or optical rotation if specific rotation is known (typically levorotatory for S-isomer derivatives).

References

-

Gabriel Synthesis & Modifications

-

N-Boc Deprotection Strategies

- Protocol: Standard acidic cleavage (TFA/DCM or HCl/Dioxane) and thermal deprotection methods.

-

Source:[1]

-

Pyrrolidine Alkylation Selectivity

-

General Reactivity of Amino-Alcohols

- Grounding: Confirmation of chemoselective N-alkylation using carbon

-

Source:[1]

Sources

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

Experimental protocol for coupling reactions using (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Application Note: Chemoselective Coupling Protocols for (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Executive Summary

This guide details the experimental protocols for utilizing This compound (CAS: 1263098-64-5 / Analogues) in medicinal chemistry.[1][2] This chiral building block is prized for introducing solubility-enhancing motifs (the basic pyrrolidine) and vectoral diversity (the chiral hydroxyl group) into drug scaffolds.[1][2]

Key Technical Challenge: The molecule contains three distinct nucleophilic/basic sites:

-

Primary Amine (Propyl): The intended reaction center for coupling.[1][2]

-

Tertiary Amine (Pyrrolidine): A basic center (pKa ~9.[1][2]5) that complicates acidic workups.

-

Secondary Alcohol (C3-OH): A potential site for side reactions (esterification) if conditions are uncontrolled.[1][2]

This protocol focuses on chemoselective amide coupling and SNAr diversification , emphasizing a "self-validating" purification strategy that avoids common yield losses associated with polar basic amines.[1][2]

Chemical Logic & Properties

Understanding the electronic landscape of the molecule is prerequisite to success.

| Functional Group | Approx. pKa | Reactivity Profile | Strategic Implication |

| Primary Amine | ~10.5 (conj.[1][2] acid) | High Nucleophilicity | Reacts rapidly with activated esters (HATU) or aryl halides (SNAr).[1][2] |

| Tertiary Amine | ~9.0 (conj.[1][2] acid) | Moderate Basicity | Critical: Protonates at pH < 9.[1][2] Solubilizes product in aqueous acid, leading to loss during standard HCl washes.[1][2] |

| Sec. Alcohol | ~16-17 | Low Nucleophilicity | Generally inert to HATU/DIPEA at RT.[1][2] Requires no protection if stoichiometry is controlled (1.0-1.1 eq electrophile).[1][2] |

Protocol A: Chemoselective Amide Coupling (HATU Method)

Objective: Couple carboxylic acids to the primary amine without acylating the secondary alcohol.

Reagents:

-

Base: DIPEA (Diisopropylethylamine) [3.0 equiv][1]

-

Solvent: DMF (Anhydrous) or DMA [Concentration: 0.1 M]

Step-by-Step Methodology:

-

Activation (The "Pre-stir"):

-

In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF.

-

Critical Step: Stir for 5-10 minutes at Room Temperature (RT). This ensures complete formation of the activated At-ester before the amine is introduced, minimizing competing reactions.[1]

-

-

Coupling:

-

Add this compound (1.1 eq) typically as a solution in minimal DMF.[1][2]

-

Stir at RT for 1–4 hours.

-

Self-Validation: Monitor by LCMS.[1][2] Look for the [M+H]+ peak.[1][2] If the mass corresponds to Product + 1 Hydroxyl Acylation (+R-CO mass), the reaction was too concentrated or ran too long.[1] However, with HATU at RT, O-acylation is rare (<5%).[1]

-

-

Workup (The "Polar Amine" Protocol):

-

Warning:Do NOT use a standard 1N HCl wash.[1][2] The tertiary amine in the pyrrolidine ring will protonate, dragging your product into the aqueous waste.

-

Method A (High Throughput - SCX): Load the reaction mixture (diluted with MeOH) directly onto a Strong Cation Exchange (SCX) cartridge.[1][2] Wash with MeOH (removes non-basic impurities/acids).[1][2] Elute product with 2M NH3 in MeOH.[1]

-

Method B (Extraction): Dilute with EtOAc.[1][2] Wash with Saturated NaHCO3 (pH ~8.[1][2]5) and Brine.[1][2][3] The basic pH keeps the tertiary amine deprotonated (organic soluble).[1] Dry over Na2SO4 and concentrate.

-

Protocol B: SNAr Coupling (Heteroaryl Chlorides)[1][2]

Objective: Displace a halide on a heteroaromatic ring (e.g., chloropyrimidine, chloropyridine).

Reagents:

Methodology:

-

Temperature Control:

-

Monitoring: Monitor for the disappearance of Ar-Cl.

-

Purification: Direct Reverse-Phase (C18) Prep-HPLC is recommended due to the high boiling point of DMSO/NMP.[1][2] Use a basic modifier (NH4OH or NH4HCO3) in the mobile phase to improve peak shape for the basic product.[1]

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision process for workup, which is the most common failure point for this specific scaffold.

Caption: Purification decision tree emphasizing the avoidance of acidic aqueous washes for basic pyrrolidine scaffolds.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Extraction) | Product lost to aqueous phase.[1][2] | The tertiary amine is protonated. Switch to DCM:Isopropanol (3:1) as the organic layer and ensure aqueous layer pH > 9.[1] |

| O-Acylation Observed | Reaction too vigorous. | Reduce HATU to 1.0 equiv. Ensure "Pre-stir" activation of acid is complete before adding amine.[1][2] Cool to 0°C during addition. |

| Guanidinylation | Reaction of amine with HATU.[2][3][5] | This occurs if HATU reacts with the amine before the acid activates.[3] Always pre-activate the acid with DIPEA/HATU for 5-10 mins.[1][2] |

References

-

HATU Coupling Mechanism & Protocol Carpino, L. A. (1993).[1][2][3] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society. [1]

-

Purification of Polar Amines (SCX) Vermehren, J., et al. (2025).[1][2] Standard Protocol for HATU Coupling in Solution Phase.

-

Chemoselectivity in Amide Reductions & Couplings Szostak, M., et al. (2014).[1][2][6] Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O. [1][2][7]

-

SNAr Reaction Conditions Borlinghaus, N., et al. (2021).[1][2][8][9] Nucleophilic aromatic substitution reactions under aqueous, mild conditions. [1][2]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - (3r)-1-(3-aminopropyl)pyrrolidin-3-ol (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08330J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. rsc.org [rsc.org]

Troubleshooting & Optimization

Improving yield and purity in the synthesis of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Technical Support Center: Synthesis & Purification of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Introduction: The "Polarity Trap" in Linker Synthesis

You are likely synthesizing This compound as a hydrophilic linker or a fragment for kinase inhibitors (e.g., analogues of TRK inhibitors like Larotrectinib).[1]

The synthesis appears deceptively simple: alkylate a chiral pyrrolidine with a propyl chain. However, this reaction is notorious for three specific failure modes:

-

O-Alkylation: The hydroxyl group competes with the nitrogen, destroying yield.[1]

-

Polymerization: Using unprotected 3-chloropropylamine leads to uncontrollable oligomerization.[1]

-

Extraction Failure: The product is a highly polar, water-soluble diamine that refuses to extract into organic solvents like DCM or EtOAc.[1]

This guide provides a robust, self-validating protocol to navigate these pitfalls, moving away from "trial-and-error" toward engineered chemical precision.

Module 1: The Optimized Synthetic Route (Gabriel Approach)

Do not attempt direct alkylation with 3-chloropropylamine.[1] It is unstable as a free base.[1] The industry-standard method utilizes N-(3-bromopropyl)phthalimide to mask the primary amine, preventing polymerization and allowing precise stoichiometry control.[1]

Step-by-Step Protocol

Step 1: Regioselective N-Alkylation

-

Reagents: (S)-3-Hydroxypyrrolidine (1.0 equiv), N-(3-bromopropyl)phthalimide (1.1 equiv),

(2.0 equiv).[1] -

Solvent: Acetonitrile (ACN) or DMF.[1] (ACN is preferred for easier workup; DMF for faster kinetics).[1]

-

Conditions: 60°C – 80°C for 4–12 hours.[1]

-

Checkpoint: Monitor TLC (MeOH/DCM 1:9). The secondary amine starting material should disappear.

Step 2: Deprotection (Hydrazinolysis) [1]

-

Reagents: Phthalimide-intermediate (from Step 1), Hydrazine hydrate (

, 3.0 equiv).[1] -

Solvent: Ethanol (EtOH).[1]

-

Conditions: Reflux (78°C) for 2–4 hours. A heavy white precipitate (phthalhydrazide) will form.[1]

Visual Workflow

Figure 1: The Gabriel Synthesis pathway ensures the primary amine remains protected until the final step, preventing polymerization.[1]

Module 2: Troubleshooting Yield (The "Why is it low?")

Q1: My reaction stalls at 50% conversion. Should I add stronger base (NaH)? A: NO. Using Sodium Hydride (NaH) is a critical error.[1] NaH will deprotonate the C3-hydroxyl group (pKa ~16), creating a highly nucleophilic alkoxide that reacts with the alkyl halide to form O-alkylated side products .[1]

-

The Fix: Stick to Potassium Carbonate (

).[1] It is strong enough to neutralize the HBr formed during alkylation but too weak to significantly deprotonate the secondary alcohol. -

The Boost: Add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive N-(3-iodopropyl)phthalimide in situ (Finkelstein reaction).[1]

Q2: I see multiple spots on TLC. Is my chirality lost? A: Unlikely, but you are seeing O-alkylation. If you see a less polar spot running just above your product, it is the O-alkylated impurity.[1]

-

Cause: Temperature too high (>90°C) or base too strong.[1]

-

Solution: Lower the temperature to 60°C and extend reaction time. Ensure your solvent is dry; water can hydrolyze the alkyl halide.

Data: Solvent & Base Screening [1][2][3]

| Solvent | Base | Temp (°C) | Yield (%) | Purity Profile |

| ACN | 60 | 85-92% | Clean N-alkylation | |

| DMF | 80 | 88% | Minor O-alkylation observed | |

| THF | 60 | 45% | Slow reaction (precipitation of salts) | |

| DMF | NaH | 0 -> RT | 30% | Major O-alkylation (Failure) |

Module 3: Troubleshooting Purity & Isolation (The "Why is it dirty?")

Q3: The reaction worked, but I cannot extract the product from water. It stays in the aqueous layer.

A: This is the #1 failure mode. The product is a "polar grease."

The product contains a secondary alcohol, a tertiary amine, and a primary amine. It is extremely hydrophilic (

Protocol: The "Catch and Release" Purification Instead of liquid-liquid extraction, use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) resin.[1]

-

Load: Dissolve the crude reaction mixture (after filtering off phthalhydrazide) in MeOH/Water. Load onto an SCX cartridge.[1]

-

Wash: Flush with pure Methanol. Neutral impurities and non-basic byproducts will elute.[1]

-

Elute: Flush with 2M Ammonia in Methanol . The ammonia displaces the amine product.

-

Concentrate: Evaporate the ammoniacal methanol to obtain the pure free base as an oil.

Q4: I have white solids clogging my filter during deprotection. A: That is Phthalhydrazide. This is good.[1] Phthalhydrazide is insoluble in ethanol.[1]

-

Action: Cool the reaction mixture to 0°C. The byproduct will crash out completely. Filter it through Celite.[1] The filtrate contains your product.

Module 4: Chirality & Integrity

Q5: Does this reaction sequence racemize the (3S) center?

A: No.

The alkylation occurs at the nitrogen atom via an

-

Warning: Do not use Mitsunobu conditions (DEAD/PPh3) to attach the chain if you are trying to alkylate the nitrogen. While Mitsunobu is typically for O-alkylation, accidental activation of the alcohol could lead to inversion of configuration.

Q6: How do I verify the enantiomeric excess (ee)? A: Derivatization. The free amine is difficult to run on chiral HPLC due to tailing.

-

Protocol: React a small aliquot with Mosher's Acid Chloride or a simple Benzoyl Chloride.[1] Run the resulting amide on a Chiralcel OD-H or AD-H column.[1]

Troubleshooting Logic Tree

Figure 2: Decision matrix for troubleshooting common synthesis failures.

References

-

Preparation of (S)

-

Synthesis of Larotrectinib (LOXO-101)

-

Strategies for the Flash Purific

-

N-(3-Bromopropyl)phthalimide Reagent Profile.

-

Avoiding Over-alkyl

Sources

Technical Support Center: Separation of Diastereomers in Substituted Pyrrolidine Synthesis

Welcome to the technical support center for the challenging yet critical task of separating diastereomers in substituted pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. Pyrrolidine scaffolds are central to numerous pharmaceuticals and natural products, making their stereoselective synthesis and purification paramount.[1][2][3] This resource will equip you with the knowledge to navigate the complexities of diastereomer separation with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the synthesis and purification of substituted pyrrolidines.

Q1: Why is the separation of pyrrolidine diastereomers so crucial in drug development?

A1: The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. Diastereomers, being stereoisomers that are not mirror images, possess distinct physicochemical and pharmacological properties.[4][5] One diastereomer of a pyrrolidine-containing drug may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[6] Therefore, separating diastereomers is a critical step to ensure the safety and efficacy of a pharmaceutical compound.

Q2: How can I determine the diastereomeric ratio (d.r.) of my crude pyrrolidine product mixture?

A2: The most common and powerful technique for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[7] Diastereomers have different chemical environments, leading to distinct and resolvable signals for certain protons in the NMR spectrum.[8] By integrating the areas of these characteristic signals, you can accurately calculate the ratio of the diastereomers present.[9][10] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can provide enhanced resolution.[11][12]

Q3: What are the primary methods for separating substituted pyrrolidine diastereomers on a laboratory scale?

A3: The two main workhorse techniques for separating diastereomers of substituted pyrrolidines are:

-

Flash Column Chromatography: This is often the first method of choice due to its simplicity and scalability. Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase like silica gel.[5][13]

-

Fractional Crystallization: This classical method leverages the differing solubilities of diastereomers in a specific solvent system.[7][14] By carefully selecting the solvent and controlling the cooling rate, one diastereomer can be selectively crystallized from the solution.[15]

For more challenging separations, or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation of pyrrolidine diastereomers.

Issue 1: Poor or No Separation of Diastereomers by Flash Column Chromatography

Symptoms:

-

A single, broad peak is observed during chromatography.

-

Fractions show a consistent mixture of both diastereomers by TLC or NMR analysis.

-

Significant overlap between the elution bands of the two diastereomers.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Step | Rationale |

| Inappropriate Solvent System | 1. Systematic Solvent Screening: Begin with a standard eluent system (e.g., hexane/ethyl acetate) and systematically vary the polarity. If separation is still poor, try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate).[16] | Different solvents can alter the interactions between the diastereomers and the stationary phase, leading to improved selectivity. |

| 2. Use of Additives: For basic pyrrolidines, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by neutralizing acidic sites on the silica gel. | Additives can suppress unwanted interactions between the analyte and the stationary phase, leading to sharper peaks and better separation. | |

| Suboptimal Stationary Phase | 1. Switch Stationary Phase Chemistry: If silica gel fails, consider other stationary phases such as alumina (basic or neutral), or reversed-phase silica (C18).[4][17] | Different stationary phases offer alternative separation mechanisms based on varying interactions like dipole-dipole or hydrophobic interactions.[4][17] |

| Poor Technique | 1. Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. | Dry loading often results in a more concentrated starting band and sharper peaks compared to wet loading, which can improve resolution. |

| 2. Optimize Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates and improve resolution. | A higher length-to-diameter ratio increases the interaction time between the sample and the stationary phase, allowing for better separation of closely eluting compounds. |

Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the crude pyrrolidine mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software. Apply baseline correction and phase correction.

-

Signal Identification: Identify well-resolved signals corresponding to a specific proton in each diastereomer. These are often protons adjacent to a stereocenter.

-

Integration: Carefully integrate the identified signals for each diastereomer.

-

Calculation: The diastereomeric ratio is the ratio of the integral values of the selected signals.

Protocol 2: Separation of Pyrrolidine Diastereomers by Flash Column Chromatography

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that provides good separation between the two diastereomer spots. Aim for a difference in Rf values of at least 0.1.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system.

-

Sample Loading: Dissolve the crude pyrrolidine mixture in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, perform dry loading as described in the troubleshooting guide.

-

Elution: Begin elution with the solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow rate.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure diastereomers and concentrate them under reduced pressure.

-

Purity Analysis: Confirm the purity of the separated diastereomers by NMR spectroscopy.

Protocol 3: Diastereoselective Recrystallization

-

Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in a range of solvents at room temperature and upon heating. Look for a solvent in which the compound is sparingly soluble at room temperature but fully dissolves upon heating.

-

Dissolution: Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated.

-

Crystallization: Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine if there has been an enrichment of one diastereomer.[7] If necessary, the crystallization process can be repeated to improve purity.

Visualization of Workflows

References

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters.[Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI.[Link]

-

Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed.[Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC.[Link]

-

Diastereomeric recrystallization. Wikipedia.[Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC.[Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.[Link]

-

Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH.[Link]

-

Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. PMC.[Link]

-

Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.[Link]

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online.[Link]

-

Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. RSC Publishing.[Link]

-

The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.[Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.[Link]

-

Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing).[Link]

-

Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed.[Link]

-

Separation of diastereomers. Sciencemadness Discussion Board.[Link]

-

Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.[Link]

-

Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry.[Link]

-

How can we separate diastereomers of larger organic moiety? ResearchGate.[Link]

-

How can I modify my flash chromatography method to separate chemically similar compounds? Biotage.[Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC.[Link]

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]

-

Diastereoselective Preparation of Azetidines and Pyrrolidines. ResearchGate.[Link]

-

Help with separation of diastereomers. Reddit.[Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.[Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.[Link]

-

Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. ResearchGate.[Link]

-

Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. MDPI.[Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.[Link]

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare.[Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.[Link]

-

Direct chiral HPLC separation on CSPs. Chiralpedia.[Link]

-

Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association.[Link]

-

Chiral Chromatography: Separating Twins. Blogs@NTU.[Link]

-

Isomer separation by CPC chromatography. RotaChrom.[Link]

-

Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. benchchem.com [benchchem.com]

- 5. santaisci.com [santaisci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: Optimization of Deprotection Steps for Pyrrolidinol Intermediates

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting N-protecting (Boc, Cbz, Fmoc) and O-protecting (TBDMS, Bn) group removal on pyrrolidine scaffolds, specifically focusing on the stability of the 3- or 4-hydroxyl moiety.

Introduction: The Pyrrolidinol Challenge

Pyrrolidinol intermediates (3-hydroxy and 4-hydroxypyrrolidines) are ubiquitous pharmacophores in drug development (e.g., fluoro-proline derivatives, carbapenems). However, they present a unique "Trojan Horse" challenge during deprotection: the hydroxyl group activates the ring toward elimination (dehydration) , racemization , or acyl migration .

This guide synthesizes field-proven protocols to navigate these pitfalls, moving beyond standard textbook procedures to address the specific reactivity of the pyrrolidinol core.

Module 1: N-Boc Deprotection & Acid Sensitivity

The Core Issue: While N-Boc removal is typically routine, 3-hydroxypyrrolidines are susceptible to acid-catalyzed dehydration to form 2,3-dihydro-1H-pyrroles (enamines), which subsequently hydrolyze or polymerize. This is exacerbated by high temperatures or high concentrations of strong acids like trifluoroacetic acid (TFA).

Troubleshooting Guide

Q: I observe a new, less polar spot by TLC that is not my amine. What is it? A: This is likely the dehydration product (pyrroline derivative).

-

Cause: The carbocation intermediate formed at the tert-butyl group is relatively stable, but if the reaction warms up, the acidic medium can protonate the secondary hydroxyl group, leading to E1 or E2 elimination.

-

Solution: Switch to HCl in Dioxane (4M) at 0°C. HCl is generally "drier" than TFA and less prone to promoting dehydration in this specific scaffold. Alternatively, use TMS-I generated in situ (TMSCl + NaI) for neutral cleavage.

Q: My product is trapped as a tert-butyl ether. How do I prevent this? A: This is "cation trapping." The liberated tert-butyl cation attacks the free hydroxyl group of the pyrrolidinol.

-

Solution: Add a scavenger. Triethylsilane (TES) (2–5 equiv) or 1,3-dimethoxybenzene are highly effective. They quench the t-butyl cation faster than the internal hydroxyl group can.

Optimized Protocol: Mild N-Boc Removal

Designed to minimize dehydration and cation trapping.

-

Dissolution: Dissolve N-Boc-pyrrolidinol (1.0 equiv) in dry DCM (0.1 M).

-

Scavenger: Add Triethylsilane (TES) (2.0 equiv).

-

Acid Addition: Cool to 0°C. Add TFA (10–20% v/v) dropwise. Do not use neat TFA.

-

Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not let it warm to RT unless necessary.

-

Quench: Concentrate cold. Azeotrope with toluene to remove residual TFA (critical to prevent post-reaction decomposition).

Module 2: O-Silyl Deprotection (TBDMS/TBDPS)

The Core Issue: Standard fluoride deprotection (TBAF) is basic. In 1,2- or 1,3-amino alcohols (like pyrrolidinols), the basicity can trigger N→O or O→N silyl migration or, more critically, elimination if a leaving group is present nearby.

Troubleshooting Guide

Q: TBAF treatment resulted in a complex mixture. Why? A: Commercial TBAF contains significant amounts of hydroxide (from water) and bifluoride. This basicity can cause elimination of the hydroxyl group or epimerization of alpha-chiral centers.

-

Solution: Buffer the reaction. Add Acetic Acid (1.0 equiv) to the TBAF solution (1:1 molar ratio) before adding it to your substrate. This creates a buffered system that retains the fluorophilic cleavage power without the basicity.

Q: Can I avoid Fluoride entirely? A: Yes, and for pyrrolidinols, acid-mediated cleavage is often cleaner.

-

Protocol: Use AcCl (5 mol%) in MeOH . This generates anhydrous HCl in situ. It cleaves primary and secondary TBDMS ethers rapidly at RT while leaving acid-stable groups (like benzyl esters) intact.

Decision Logic: Choosing a Desilylation Method

Caption: Decision tree for selecting the optimal desilylation conditions based on substrate sensitivity.

Module 3: N-Cbz/Bn Deprotection & Hydrogenolysis

The Core Issue: Pyrrolidines are secondary amines that can poison Pd catalysts. Furthermore, if the pyrrolidinol contains sulfur (e.g., thiols, thioethers) or halogens, standard hydrogenation (H2, Pd/C) will fail or cause dehalogenation.

Troubleshooting Guide

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is "amine poisoning." The free amine product binds strongly to the Pd surface, blocking active sites.

-

Solution: Run the reaction in MeOH containing 1.0 equiv of HCl or AcOH. Protonating the amine product prevents it from coordinating to the catalyst.

Q: I have a halogen on the aromatic ring. How do I remove Cbz without dehalogenating? A: Standard Pd/C will strip off Chlorine, Bromine, and Iodine.

-

Solution 1 (Chemical): Use Pt/C (Platinum on Carbon) often retains halogens better than Pd.

-

Solution 2 (Poisoned Catalyst): Use Pd/C doped with sulfide (sulfided platinum) or add a specific poison like diphenylsulfide.

-

Solution 3 (Non-H2): Use BCl3 or BBr3 in DCM at -78°C (Lewis acid cleavage), though this is harsh on the hydroxyl group. A milder alternative is TMS-I .[1]

Comparative Data: Cbz Deprotection Reagents

| Reagent/Condition | Mechanism | Pyrrolidinol Compatibility | Key Risk |

| H₂ / Pd/C (MeOH) | Hydrogenolysis | High | Catalyst poisoning by product amine. |

| H₂ / Pd(OH)₂ (Pearlman's) | Hydrogenolysis | Medium | More active; higher risk of racemization. |

| Ammonium Formate / Pd/C | Transfer Hydrog. | Excellent | Very mild; avoids H₂ gas cylinder issues. |

| TMS-I (or TMSCl/NaI) | Silyl-nucleophile | Good | Requires anhydrous conditions; expensive. |

| HBr / AcOH | Acid Hydrolysis | Poor | High risk of elimination/acetylation of OH. |

Module 4: General Workflow Visualization

The following diagram illustrates the troubleshooting logic for a generic "Failed Deprotection" scenario involving a pyrrolidinol intermediate.

Caption: Diagnostic workflow for identifying and resolving common failure modes in pyrrolidinol deprotection.

References

-

Han, G., et al. "Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." Journal of Organic Chemistry, 2020. Link

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.

- Kocienski, P. J. "Protecting Groups." Thieme Chemistry, 3rd Edition.

-

Sakaitani, M., & Ohfune, Y. "Selective deprotection of t-butyldimethylsilyl ethers in the presence of t-butyldiphenylsilyl ethers." Journal of Organic Chemistry, 1990. Link

-

BenchChem Technical Notes. "N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives." Link

Sources

Preventing racemization during the synthesis of (3S)-pyrrolidin-3-ol derivatives.

Welcome to the technical support center dedicated to the stereoselective synthesis of (3S)-pyrrolidin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical factor in ensuring the chiral purity and biological activity of these important scaffolds. The pyrrolidine ring is a privileged motif in medicinal chemistry, and maintaining its stereochemical integrity is paramount for therapeutic efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of (3S)-pyrrolidin-3-ol synthesis?

A: Racemization is the process by which an enantiomerically pure compound, such as (3S)-pyrrolidin-3-ol, converts into a mixture of both enantiomers (in this case, a mixture of (3S)- and (3R)-pyrrolidin-3-ol). This loss of stereochemical integrity results in a decrease in the enantiomeric excess (% ee) of the desired product.[2] In the synthesis of derivatives, this can lead to the formation of diastereomers, which can be challenging to separate and may exhibit different biological activities.

Q2: What are the primary chemical mechanisms that lead to racemization during the derivatization of (3S)-pyrrolidin-3-ol?

A: Racemization in the synthesis of (3S)-pyrrolidin-3-ol derivatives typically occurs through two main pathways, particularly when the nitrogen or oxygen is being functionalized:

-

α-Deprotonation/Reprotonation: The hydrogen atom on the carbon bearing the hydroxyl group (C3) can be susceptible to abstraction by a base. This is especially true if there is an adjacent electron-withdrawing group on the nitrogen, which increases the acidity of the C-H bond. The resulting planar carbanion or enolate can then be reprotonated from either face, leading to a mixture of enantiomers.

-

SN1-type Reactions at C3: If the hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate), subsequent nucleophilic substitution reactions can proceed through a carbocation intermediate. This planar intermediate can be attacked by a nucleophile from either side, resulting in racemization.

Q3: How critical is the choice of base in preventing racemization?

A: The choice of base is a critical factor.[3] Strong, non-sterically hindered bases can readily deprotonate the α-carbon, leading to racemization. For reactions involving the pyrrolidine nitrogen or the hydroxyl group, it is generally advisable to use a weaker, sterically hindered base.

-

Recommended Bases:

-

2,4,6-Collidine (TMP): Its steric bulk hinders its ability to act as a nucleophile or to abstract sterically shielded protons, thus minimizing side reactions and racemization.[4]

-

N-Methylmorpholine (NMM): A weaker base than many common tertiary amines, making it a good choice for minimizing racemization.[4]

-

-

Use with Caution:

-

Diisopropylethylamine (DIPEA): While a common and effective base, its strong basicity can promote racemization, especially at elevated temperatures.[4]

-

Triethylamine (TEA): Similar to DIPEA, it can be strong enough to cause racemization in sensitive substrates.

-

Q4: What role do protecting groups play in preserving the stereochemistry of (3S)-pyrrolidin-3-ol?

A: Protecting groups are essential tools in multi-step organic synthesis to ensure chemoselectivity and prevent unwanted side reactions.[5][6] In the context of (3S)-pyrrolidin-3-ol, both the amine and the alcohol functionalities can be protected.

-

N-Protecting Groups: The choice of the nitrogen protecting group can influence the acidity of the C3-H bond. Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used. While they are crucial for many synthetic transformations, they can increase the susceptibility of the C3-H to deprotonation.

-

O-Protecting Groups: Protecting the hydroxyl group, for instance as a silyl ether (e.g., TBDMS), can prevent its unintended reaction and can also influence the conformational rigidity of the pyrrolidine ring, which may indirectly affect the stereochemical outcome of reactions at other positions.[7][8]

Q5: How does the choice of solvent affect racemization?